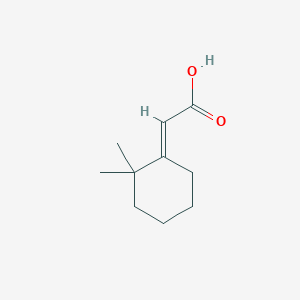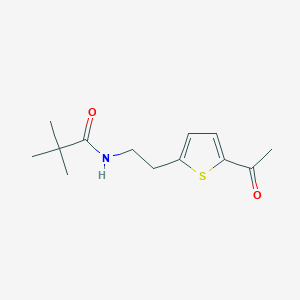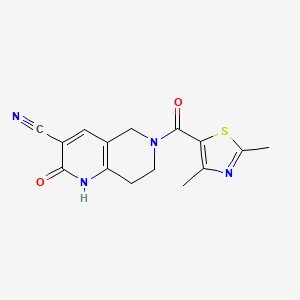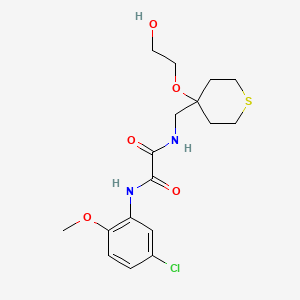
2-(2,2-Dimethylcyclohexylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related acetic acid derivatives can involve the protection of carboxylic acids, as described in the synthesis of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal . This compound is used to protect carboxylic acids and can be converted back to the corresponding carboxylic acids through specific reactions. This suggests that similar strategies could potentially be applied in the synthesis of 2-(2,2-Dimethylcyclohexylidene)acetic acid.
Molecular Structure Analysis
The molecular structure of acetic acid derivatives is crucial for their chemical behavior. For instance, the study of acetic acid dimer modes through ultrafast time-domain Raman spectroscopy reveals the importance of hydrogen bonding in the dimeric structures of acetic acid . This information is relevant to understanding the molecular structure of this compound, which may also form dimeric structures through hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions of acetic acid derivatives can be complex. For example, the Michael reaction of an oxazepine dione with nitrocyclohexene leads to the formation of an optically active acetic acid derivative . This indicates that this compound could also participate in similar reactions, potentially leading to the formation of optically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives can be influenced by their molecular structure. The study of an oral iron chelator and its acetic acid solvate provides insights into the physicochemical characterization and solution thermodynamics of such compounds . These findings can be extrapolated to understand the properties of this compound, such as its solubility, dissolution rate, and solid-state properties.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Cytotoxic Constituents from Scoparia dulcis L.
Research on Scoparia dulcis L., a plant species known for its treatment potential against various diseases, led to the isolation of new compounds alongside known ones. These compounds were evaluated for their anti-inflammatory and cytotoxic activities, providing insights into their therapeutic potentials (Nur-E-Alam et al., 2020).
Pharmacological Profile of a New Pyrrolizine Derivative
A study on a new pyrrolizine derivative, ML 3000, revealed it as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound displayed a range of pharmacological activities, including anti-inflammatory and analgesic effects, highlighting its potential therapeutic applications (Laufer et al., 1994).
Crystal Structure of Triclopyr
An analysis of triclopyr, a herbicide, revealed its crystal structure, which is fundamental for understanding its chemical properties and interactions. Such structural insights are crucial for the development of more effective and safer agrochemicals (Cho et al., 2014).
Spin State Transition in Co(II)-Schiff Base Complex
A study explored the interactions of a weak organic acid with a Co(II)-Schiff base type complex, demonstrating how such interactions can influence the spin state of the complex. This research contributes to the broader understanding of asymmetric catalysts and their structural dynamics (Vinck et al., 2012).
Synthesis and Characterization of Transition Metal Complexes
Research on the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligand revealed their antioxidant and selective xanthine oxidase inhibitory activities. Such findings have implications for developing therapeutic agents against oxidative stress-related diseases (Ikram et al., 2015).
Fluorographic Detection of Radioactivity in Polyacrylamide Gels
A study optimized a fluorographic procedure using acetic acid as the solvent for detecting radioactivity in polyacrylamide gels. This method's technical advantages make it a viable alternative for research applications requiring radioactivity detection (Skinner & Griswold, 1983).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-2-(2,2-dimethylcyclohexylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2)6-4-3-5-8(10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJBVPOPDWEZMX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CCCC/C1=C\C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Isopropoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2552128.png)

![2-Cyano-N-[(2S,3R)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2552132.png)
![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)
![1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2552136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2552137.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2552140.png)
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)

![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)


![2-Aminospiro[3.3]heptane-2-carboxamide;hydrochloride](/img/structure/B2552149.png)